Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)-, commonly known as Eniporide, is a chemical compound with the CAS Registry Number 176644-21-6. It is classified as an organic compound, specifically a substituted benzamide, and has garnered attention for its potential applications in scientific research, particularly in the field of pharmacology.
Eniporide is categorized under the class of benzamides due to its structural characteristics. Its molecular formula is , and it has a molar mass of approximately 320.37 g/mol . This compound is notable for its unique functional groups, including an aminoiminomethyl group and a methylsulfonyl group, which contribute to its biological activity.
The synthesis of Eniporide typically involves multi-step organic reactions. While specific synthetic pathways can vary, common methods include:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity .
The molecular structure of Eniporide can be represented using various notations:
InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19)
S(C)(=O)(=O)C1=C(C=C(C)C(C(NC(=N)N)=O)=C1)N2C=CC=C2
.The structure features a complex arrangement that includes:
Eniporide participates in various chemical reactions that are significant for its biological activity:
These reactions underscore its potential therapeutic applications, particularly in cardiovascular research where ion exchange plays a pivotal role .
Eniporide's mechanism of action primarily involves the inhibition of sodium/hydrogen exchangers in cardiac tissues. By blocking these exchangers:
Research indicates that this mechanism may have implications for treating heart failure and other cardiac disorders .
Eniporide exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential formulations for therapeutic use.
Eniporide has several applications in scientific research:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: